N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851718-11-1
VCID: VC5974874
InChI: InChI=1S/C22H21N3O3S2/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
SMILES: CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.55

N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

CAS No.: 851718-11-1

Cat. No.: VC5974874

Molecular Formula: C22H21N3O3S2

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide - 851718-11-1

Specification

CAS No. 851718-11-1
Molecular Formula C22H21N3O3S2
Molecular Weight 439.55
IUPAC Name N-[4-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C22H21N3O3S2/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)22(26)21-8-5-13-29-21)16-9-11-17(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Standard InChI Key LPOURIRVYISKKC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[4-(3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide, reflects its intricate architecture. Key features include:

  • Pyrazoline ring: A five-membered dihydropyrazole ring substituted at position 3 with a 2-methylphenyl group.

  • Thiophene-2-carbonyl group: A thiophene heterocycle linked via a carbonyl to the pyrazoline’s nitrogen.

  • Methanesulfonamide: A sulfonamide functional group attached to a para-substituted phenyl ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₁N₃O₃S₂
Molecular Weight439.55 g/mol
SMILESCC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
SolubilityNot publicly available
StabilityLikely stable under anhydrous, refrigerated conditions

The Standard InChIKey (LPOURIRVYISKKC-UHFFFAOYSA-N) confirms its unique stereochemical identity. The thiophene and pyrazole moieties contribute to π-π stacking and hydrogen-bonding capabilities, critical for target engagement .

Synthesis and Characterization

The synthesis involves multi-step organic reactions, optimizing yield and purity through controlled conditions.

Synthetic Pathway

  • Formation of Pyrazoline Core: Cyclocondensation of a hydrazine derivative with α,β-unsaturated ketones forms the dihydropyrazole ring. For example, 2-methylphenyl hydrazine reacts with a diketone precursor under reflux in ethanol.

  • Thiophene Carbonylation: The pyrazoline nitrogen is acylated using thiophene-2-carbonyl chloride in the presence of a base like triethylamine, typically in dichloromethane .

  • Sulfonylation: Methanesulfonylation of the para-aminophenyl group occurs via reaction with methanesulfonyl chloride in anhydrous DMF, catalyzed by 4-dimethylaminopyridine (DMAP) .

Optimization Parameters

  • Temperature: Reflux conditions (70–80°C) for cyclization.

  • Solvents: Ethanol, acetic acid, or DMF for polar intermediates .

  • Catalysts: DMAP for sulfonylation, triethylamine for acylation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazoline formationEthanol, reflux, 12 hrs65–70
Thiophene acylationThiophene-2-COCl, Et₃N, DCM, 0°C → RT80–85
SulfonylationMsCl, DMAP, DMF, 24 hrs75–78

Characterization via ¹H/¹³C NMR, IR, and HRMS confirms structural integrity. The carbonyl stretch (C=O) appears at ~1680 cm⁻¹ in IR, while sulfonamide S=O vibrations occur near 1350–1150 cm⁻¹ .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, it reduced IL-6 and TNF-α levels by 40–60% at 10 µM, comparable to celecoxib .

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were 32 µg/mL and 64 µg/mL, respectively. The thiophene moiety enhances membrane permeability, while the sulfonamide disrupts folate synthesis .

Table 3: Biological Activity Profile

ActivityModel SystemKey Finding
Anti-inflammatoryRAW 264.7 macrophages50% COX-2 inhibition at 10 µM
AnticancerMCF-7 cellsIC₅₀ = 12.3 µM
AntimicrobialS. aureusMIC = 32 µg/mL

Pharmacological Mechanisms

Enzyme Inhibition

The methanesulfonamide group interacts with COX-2’s hydrophobic pocket via Van der Waals forces, while the thiophene carbonyl forms hydrogen bonds with Arg120 and Tyr355. For EGFR, the pyrazoline core occupies the ATP-binding site, disrupting kinase activity .

Receptor Modulation

Structural analogs act as β₃-adrenergic receptor agonists, suggesting potential metabolic applications . The 2-methylphenyl group may enhance receptor binding affinity through hydrophobic interactions.

Stability and Reactivity

Stability data remains limited, but sulfonamides generally exhibit:

  • Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9.

  • Thermal degradation: Decomposes above 200°C, forming SO₂ and benzenesulfonic acids.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundStructural FeaturesBiological Activity
CelecoxibPyrazole sulfonamideCOX-2 inhibition (IC₅₀ = 0.04 µM)
Thiophene-pyrazole hybridsThiophene + pyrazoleAntimicrobial (MIC = 16–64 µg/mL)
Beta-3 agonistsCyclic amine + sulfonamideMetabolic regulation

The target compound’s dual COX-2/5-LOX inhibition and kinase modulation distinguish it from single-target agents like celecoxib .

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